molecular formula C17H16N4O B2584826 Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2380040-02-6

Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No. B2584826
CAS RN: 2380040-02-6
M. Wt: 292.342
InChI Key: VJTITUUKWROWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
Studies have shown that Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone can reduce inflammation and pain in animal models. It has also been found to lower fever in rats. In vitro studies have shown that it can induce apoptosis in cancer cells, including breast cancer and leukemia cells.

Advantages and Limitations for Lab Experiments

One advantage of using Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in lab experiments is its potential as a multi-targeted agent, meaning it can act on multiple pathways involved in a disease. Additionally, its chemical structure can be easily modified to create derivatives with potentially improved activity.
One limitation of using Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone. One direction is to further explore its potential as an anti-cancer agent, particularly in vivo. Another direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis. Additionally, more research is needed to understand its mechanism of action and potential side effects. Finally, the development of derivatives with improved solubility and activity is an area of potential future research.

Synthesis Methods

The synthesis of Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone involves the reaction between naphthalene-1-carboxylic acid and a triazole-containing azetidine intermediate. This reaction occurs in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Scientific Research Applications

Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been studied for its potential as an anti-cancer agent, with promising results in vitro.

properties

IUPAC Name

naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(16-7-3-5-14-4-1-2-6-15(14)16)20-10-13(11-20)12-21-9-8-18-19-21/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTITUUKWROWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.